N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide
Description
N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide is a synthetic organic compound that features a complex structure with a thiophene ring, a furan ring, and a sulfonamide group
Properties
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S2/c1-8(10-4-5-11(14)21-10)15-13(17)9-6-12(20-7-9)22(18,19)16(2)3/h4-8H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDSEXLOFBZPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)C2=COC(=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and furan intermediates. The key steps include:
Thiophene Intermediate Synthesis: The thiophene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Furan Intermediate Synthesis: The furan ring is synthesized through cyclization reactions involving furfural or other furan derivatives.
Coupling Reaction: The thiophene and furan intermediates are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Sulfonamide Formation: The dimethylsulfamoyl group is introduced through a sulfonation reaction using dimethylsulfamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(methylsulfamoyl)furan-3-carboxamide
- N-[1-(5-bromothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide
Uniqueness
N-[1-(5-chlorothiophen-2-yl)ethyl]-5-(dimethylsulfamoyl)furan-3-carboxamide is unique due to the presence of both the chlorinated thiophene and the dimethylsulfamoyl groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
